N-(3-Methoxy-propyl)-2,4,5-trimethyl-benzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-10-8-12(3)13(9-11(10)2)18(15,16)14-6-5-7-17-4/h8-9,14H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGWBOUTUFSYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-propyl)-2,4,5-trimethyl-benzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 3-methoxypropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Nitrogen
The sulfonamide nitrogen exhibits moderate nucleophilicity, enabling reactions with electrophilic reagents. Key findings include:
a. Alkylation Reactions
-
The NH group undergoes alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C), forming N-alkylated derivatives .
-
Example:
This reaction retains the sulfonamide’s structural integrity while modifying its electronic profile .
b. Acylation Reactions
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Acetyl chloride or anhydrides react with the sulfonamide NH in the presence of pyridine, yielding N-acyl derivatives. These products show reduced hydrogen-bonding capacity, impacting solubility.
Electrophilic Aromatic Substitution
The 2,4,5-trimethylbenzene ring directs electrophiles to specific positions due to steric and electronic effects:
| Electrophile | Position | Product | Conditions |
|---|---|---|---|
| Nitronium ion | Para to -SO₂ | 3-Nitro derivative | HNO₃/H₂SO₄, 0–5°C |
| Bromine | Ortho to -CH₃ | 6-Bromo derivative | Br₂/FeBr₃, 80°C |
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Methyl groups act as electron donors, activating the ring but introducing steric hindrance. Nitration occurs predominantly at the para position relative to the sulfonamide group .
Hydrolysis and Stability
The sulfonamide bond demonstrates stability under acidic and basic conditions, but prolonged exposure leads to cleavage:
a. Acidic Hydrolysis
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Concentrated HCl (12M, reflux) cleaves the sulfonamide into 2,4,5-trimethylbenzenesulfonic acid and 3-methoxypropylamine:
b. Basic Hydrolysis
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NaOH (6M, 100°C) yields similar products but requires extended reaction times (24+ hours).
Oxidation Reactions
The methoxypropyl side chain and methyl groups are susceptible to oxidation:
| Oxidizing Agent | Target Group | Product |
|---|---|---|
| KMnO₄ (acidic) | -OCH₃ | Carboxylic acid derivative |
| CrO₃/H₂SO₄ | Benzylic -CH₃ | Hydroxymethyl or ketone groups |
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Oxidation of the methoxy group generates a carboxylic acid, altering the compound’s polarity.
Coupling Reactions
The sulfonamide group facilitates metal-catalyzed cross-couplings:
a. Suzuki-Miyaura Coupling
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Requires halogenation of the benzene ring (e.g., bromination) prior to coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) .
b. Ullmann-Type Reactions
Thermodynamic and Kinetic Data
Key parameters from analogous sulfonamides :
| Property | Value | Unit |
|---|---|---|
| ΔfG° (Formation Gibbs Energy) | -230.08 | kJ/mol |
| ΔfH° (Enthalpy of Formation) | -389.85 | kJ/mol |
| logP (Octanol-Water) | 1.245 | — |
These values suggest favorable reactivity under standard conditions, with moderate hydrophobicity influencing solubility .
Mechanistic Insights
-
Nucleophilic Substitution : The sulfonamide NH’s lone pair attacks electrophiles, stabilized by resonance with the SO₂ group .
-
Electrophilic Aromatic Substitution : Methyl groups direct electrophiles via inductive effects, while steric hindrance limits reactivity at crowded positions.
This compound’s multifunctional design enables diverse reactivity, making it valuable for pharmaceutical and materials science applications.
Scientific Research Applications
N-(3-Methoxy-propyl)-2,4,5-trimethyl-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methoxy-propyl)-2,4,5-trimethyl-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the methoxy-propyl chain and trimethylbenzene moiety may interact with other biological targets, contributing to its overall activity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its 2,4,5-trimethylbenzene core and 3-methoxypropyl side chain. Below is a comparison with structurally related sulfonamides:
Key Observations :
- Bioactivity : Unlike bensulide or N-(2,3-dimethylphenyl)benzenesulfonamide , the target compound lacks reported cytotoxic or antimicrobial data, highlighting a research gap.
- Synthetic Utility: The 3-methoxypropyl chain may enhance solubility in polar solvents compared to bulkier substituents (e.g., thiazolidinone derivatives ).
Pharmacological and Industrial Relevance
- Antitumor Potential: Bensulide’s activity against EL-4 and L1210 tumor cells (IC50 < 10⁻⁴ M) suggests that sulfonamides with optimized substituents (e.g., methoxypropyl groups) could exhibit similar or improved cytotoxicity.
- Antibacterial Activity: N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives show moderate activity against Staphylococcus aureus and Escherichia coli , implying that the 2,4,5-trimethyl variant may require functional group modifications (e.g., amino or halogen additions) for enhanced efficacy.
Physicochemical Properties
- Solubility : The methoxypropyl side chain may confer better aqueous solubility than purely alkyl chains (e.g., methyl or ethyl groups in simpler sulfonamides ).
- Stability: Sulfonamides with electron-withdrawing groups (e.g., thiazolidinone ) are typically more stable under acidic conditions, whereas the target compound’s electron-donating methyl/methoxy groups may reduce hydrolytic stability.
Biological Activity
N-(3-Methoxy-propyl)-2,4,5-trimethyl-benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, drawing on a variety of research sources.
Chemical Structure and Synthesis
The compound's structure features a sulfonamide group attached to a trimethyl-substituted benzene ring with a methoxy-propyl side chain. The synthesis typically involves the reaction of an amine with 3-methoxy-2,4,5-trimethylbenzenesulfonyl chloride, leading to various derivatives with differing biological activities .
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, studies have indicated that related sulfonamides possess significant antimicrobial properties with minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL against pathogens like E. coli and S. aureus .
- Anti-inflammatory Effects : Sulfonamide derivatives have been evaluated for their anti-inflammatory potential. Compounds similar to this compound have demonstrated efficacy in reducing carrageenan-induced edema in animal models .
- Trypanocidal Activity : Research has identified related compounds as potent inhibitors of Trypanosoma brucei N-myristoyltransferase (NMT), an enzyme critical for the survival of the parasite responsible for human African trypanosomiasis (HAT). The lead compound DDD85646 showed an IC50 of 0.002 μM against T. brucei NMT and was effective in mouse models at doses of 12.5 mg/kg .
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition can disrupt various biochemical pathways essential for microbial growth and inflammation response.
Case Studies
- Trypanocidal Efficacy : In a study involving mouse models infected with T. b. brucei, treatment with DDD85646 led to complete parasitemia clearance at doses of 12.5 mg/kg administered twice daily for four days. This highlights the compound's potential as a therapeutic agent for HAT .
- Antimicrobial Evaluation : A series of benzenesulfonamides were synthesized and tested for antimicrobial activity against several pathogens. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting that modifications to the sulfonamide structure can enhance efficacy .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (mg/mL) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 6.72 | |
| DDD85646 | Trypanocidal | 0.002 | |
| Compound 4d | Antimicrobial | 6.72 | |
| Compound 4h | Antimicrobial | 6.63 |
Table 2: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Oral Bioavailability | 19% |
| Volume of Distribution | 0.4 L/kg |
| Half-life | 1.2 hours |
| Blood Clearance | 6 mL/min/kg |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-Methoxy-propyl)-2,4,5-trimethyl-benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between 2,4,5-trimethylbenzenesulfonyl chloride and 3-methoxypropylamine. Key parameters include:
-
Temperature : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
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Solvent : Use anhydrous dichloromethane or THF to enhance reactivity .
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Catalyst : Triethylamine (1.2–1.5 equivalents) to neutralize HCl byproducts .
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Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
Parameter Optimal Range Reaction Temperature 0–5°C (initial step) Solvent Anhydrous DCM or THF Catalyst (Et₃N) 1.2–1.5 equivalents Yield 65–80% (after purification)
Q. How can the purity and structural integrity of this sulfonamide be validated?
- Analytical Techniques :
- HPLC : Use a C18 column (e.g., Waters XBridge, 5 μm) with methanol/water (70:30 v/v) mobile phase; retention time ~8.2 min .
- NMR : Confirm methoxy (–OCH₃) protons at δ 3.2–3.4 ppm (singlet) and sulfonamide NH at δ 5.8–6.1 ppm (broad) .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 316.1 (calculated for C₁₄H₂₁NO₃S) .
Q. What solvent systems are suitable for solubility studies of this compound?
- Shake-Flask Method : Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–10). Use UV-Vis spectroscopy (λ = 254 nm) for quantification .
- Key Findings :
- High solubility in DMSO (>50 mg/mL).
- Poor aqueous solubility (<0.1 mg/mL at pH 7), requiring formulation with co-solvents (e.g., PEG-400) .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl/methoxy groups) influence the compound’s stability under thermal or photolytic conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Degradation onset at ~180°C, indicating thermal stability up to 150°C .
- Photostability : Expose to UV light (λ = 365 nm) for 48 hours; monitor decomposition via HPLC. Methoxy groups enhance stability compared to unsubstituted analogs .
- Data Contradiction : Some studies report reduced stability in acidic media (pH <4) due to sulfonamide hydrolysis, conflicting with predictions based on electron-donating methyl groups. Further kinetic studies are needed .
Q. What strategies resolve discrepancies in bioactivity data across different assay conditions?
- Case Study : Inconsistent IC₅₀ values in enzyme inhibition assays may arise from:
- Protein Binding : Pre-incubate compound with bovine serum albumin (BSA) to assess non-specific binding .
- Redox Interference : Add antioxidants (e.g., ascorbic acid) to mitigate false positives in cell-based assays .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Docking Workflow :
Ligand Preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G*).
Target Selection : Retrieve kinase X-ray structures (e.g., PDB: 1ATP).
Binding Affinity : AutoDock Vina predicts strong hydrogen bonding with hinge regions (ΔG ≈ -9.2 kcal/mol) .
Q. What are the challenges in analyzing trace-level degradation products of this sulfonamide in environmental samples?
- Analytical Protocol :
- SPE Extraction : Use Oasis HLB cartridges (pH 7) for wastewater samples; elute with methanol .
- LC-MS/MS : MRM transitions for parent (m/z 316.1 → 184.0) and degradation products (m/z 272.1 → 138.0) .
- Limitations : Matrix effects (e.g., humic acids) reduce sensitivity; employ isotope dilution (e.g., ¹³C-labeled internal standards) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
